Product packaging for Z-DL-Phe(4-CL)-OH(Cat. No.:CAS No. 55478-54-1)

Z-DL-Phe(4-CL)-OH

Cat. No.: B1596656
CAS No.: 55478-54-1
M. Wt: 333.8 g/mol
InChI Key: LEWUPPXPENCAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-DL-Phe(4-CL)-OH (CAS 55478-54-1) is a carboxybenzyl (Z or Cbz)-protected derivative of 4-chloro-DL-phenylalanine. This protected amino acid analog is characterized by a molecular formula of C 17 H 16 ClNO 4 and a molecular weight of 333.77 g/mol [ 1 ]. The Z-protecting group is a standard feature in peptide synthesis, making this compound a valuable building block for the construction of complex peptide structures where a chlorinated aromatic side chain is desired. Chlorinated phenylalanine derivatives serve as crucial intermediates in medicinal chemistry and peptide research. Modified amino acids like this are extensively used in the development of peptide-based inhibitors and therapeutic conjugates [ 2 ]. Furthermore, chlorinated aromatic rings can be pivotal in the discovery of state-dependent inhibitors that target dynamic membrane proteins, such as the bacterial BAM complex, which is a promising target for novel antibiotics [ 6 ]. The presence of the chlorine atom on the phenyl ring can significantly alter the electronic properties, lipophilicity, and binding characteristics of the resulting peptides, enabling researchers to fine-tune biological activity and explore structure-activity relationships. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClNO4 B1596656 Z-DL-Phe(4-CL)-OH CAS No. 55478-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWUPPXPENCAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275424
Record name N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55478-54-1
Record name N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Non Canonical Amino Acids in Advanced Biomolecular Studies

The 20 canonical amino acids encoded by the genetic code form the fundamental building blocks of proteins. However, the chemical diversity of the proteome is vastly expanded through post-translational modifications and the incorporation of non-canonical amino acids (ncAAs). nih.govmdpi.com These ncAAs, which now number in the hundreds, can be introduced into peptides and proteins through chemical synthesis or by engineering the cellular translational machinery. mdpi.comfrontiersin.org

The inclusion of ncAAs offers a powerful strategy to introduce novel chemical functionalities, enhance proteolytic stability, and probe structure-function relationships in proteins and peptides. mdpi.commdpi.com They are instrumental in the development of new therapeutic agents, including protease inhibitors and novel drug-delivery systems. mdpi.comnih.gov The ability to incorporate ncAAs with specific properties, such as halogenated side chains or altered stereochemistry, provides researchers with an expanded toolbox to dissect and manipulate complex biological processes. nih.govnih.gov

The Significance of Phenylalanine Derivatives in the Design of Biologically Active Molecules

Phenylalanine, with its aromatic side chain, is a crucial amino acid involved in various biological processes. rsc.org Derivatives of phenylalanine are of significant interest in medicinal chemistry as they can serve as scaffolds for the design of a wide array of biologically active molecules. tandfonline.comontosight.ai By modifying the phenyl ring or the amino acid backbone, researchers can fine-tune the compound's physical, chemical, and biological properties. rsc.orgontosight.ai

These modifications can lead to compounds with enhanced binding affinity for specific receptors, improved metabolic stability, or novel therapeutic activities. tandfonline.comchemimpex.com For instance, phenylalanine derivatives have been investigated as HIV-1 capsid inhibitors and as agents to control bacterial virulence factors. nih.govrsc.org The versatility of the phenylalanine scaffold makes it a prime target for chemical modification in the quest for new drugs and research tools. rsc.org

Overview of N Terminal Protecting Groups Benzyloxycarbonyl, Z and Halogenation 4 Chloro in Amino Acid Structure Function Relationships

N-Terminal Protection with Benzyloxycarbonyl (Z-group):

The benzyloxycarbonyl (Z or Cbz) group is a widely used amine-protecting group in peptide synthesis. total-synthesis.combachem.com Introduced in the 1930s, it played a pivotal role in the early advancements of controlled peptide chemistry. total-synthesis.com The Z-group protects the alpha-nitrogen of an amino acid, preventing uncontrolled polymerization during peptide coupling reactions. peptide.com It is stable under a variety of reaction conditions but can be readily removed by methods such as hydrogenolysis, making it a versatile tool in synthetic chemistry. total-synthesis.compeptide.com

Halogenation at the 4-Position of the Phenyl Ring:

The introduction of a halogen atom, such as chlorine, onto the side chain of an amino acid can significantly alter its properties. nih.govnih.gov Halogenation can influence a molecule's hydrophobicity, electronic character, and steric profile, thereby affecting its interactions with biological targets. nih.govencyclopedia.pub The 4-chloro substitution on the phenyl ring of phenylalanine, as seen in Z-DL-Phe(4-CL)-OH, is a common modification used to enhance biological activity or to probe binding interactions. chemimpex.com This modification can lead to improved efficacy in drug candidates and provides a means to study structure-activity relationships. chemimpex.comresearchgate.net

Rationale for Investigating Dl Stereoisomeric Forms in Mechanistic and Applicative Research

Established Synthetic Pathways for Halogenated Phenylalanine Derivatives

The synthesis of halogenated phenylalanine derivatives like Z-DL-Phe(4-CL)-OH builds upon fundamental methods for creating the phenylalanine scaffold, followed by specific modifications to introduce the desired halogen.

Conventional Approaches to the Core Phenylalanine Scaffold

The creation of the basic phenylalanine structure is a well-established area of organic synthesis. Common methods often start from simpler aromatic precursors and build the amino acid side chain. For instance, the Erlenmeyer-Azlactone synthesis can be employed, where an aromatic aldehyde (benzaldehyde) is condensed with N-acetylglycine to form an azlactone, which is subsequently reduced and hydrolyzed to yield phenylalanine. Another approach involves the alkylation of glycine (B1666218) derivatives. organic-chemistry.org In this method, a glycine enolate equivalent is reacted with a benzyl (B1604629) halide. organic-chemistry.org Furthermore, enzymatic methods, such as those utilizing phenylalanine ammonia-lyases (PALs), can convert cinnamic acid derivatives directly to phenylalanines, sometimes with high stereoselectivity. researchgate.net

Introduction and Manipulation of the 4-Chloro Substituent

The introduction of a chlorine atom at the para-position of the phenyl ring is a critical step. This can be achieved through electrophilic aromatic substitution on the phenylalanine core or a precursor. Direct chlorination of phenylalanine can be challenging due to the activating nature of the amino and carboxyl groups, which can lead to multiple halogenations and side reactions. A more controlled approach involves the chlorination of a suitable precursor, such as a protected phenylalanine derivative or a starting material like 4-chlorobenzaldehyde (B46862) in an Erlenmeyer-Azlactone synthesis. For example, a plausible route could involve the Friedel-Crafts acylation or alkylation of chlorobenzene, followed by transformations to build the amino acid side chain. Alternatively, starting with a pre-halogenated building block like 4-chlorobenzyl bromide for the alkylation of a glycine equivalent ensures the correct positioning of the chloro group. vulcanchem.com The presence of the electron-withdrawing chlorine atom can influence the reactivity of the aromatic ring in subsequent reactions. vulcanchem.com

Installation and Deprotection Strategies for the Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the amine function of amino acids in peptide synthesis and other organic transformations. researchgate.netpeptide.com Its stability under a range of conditions and the various methods available for its removal make it a versatile choice. researchgate.net

Installation: The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction using an aqueous carbonate or bicarbonate base. total-synthesis.com Alternatively, organic bases like triethylamine (B128534) can be used in an organic solvent. total-synthesis.com This reaction proceeds via nucleophilic attack of the amine on the highly reactive chloroformate. total-synthesis.com

Deprotection: A key advantage of the Z-group is the variety of methods for its removal. The most common method is catalytic hydrogenation, where the protected amino acid is treated with hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). total-synthesis.comnih.gov This reaction is clean, yielding the deprotected amine, toluene, and carbon dioxide. total-synthesis.com However, this method is not suitable if other functional groups in the molecule are sensitive to reduction, such as alkenes or alkynes. nih.gov

Alternative deprotection methods involve strong acids. Reagents like hydrogen bromide in acetic acid (HBr/AcOH), liquid hydrogen fluoride (B91410) (HF), or trifluoroacetic acid (TFA) at elevated temperatures can effectively cleave the Z-group. researchgate.netbachem.com The choice of deprotection reagent depends on the stability of other functional groups present in the molecule. For instance, halogenation of the benzyl ring of the Z-group can increase its stability towards acid. bachem.com

Enantioselective Synthetic Principles Applied to Substituted Phenylalanines (General)

Since this compound is a racemic mixture, understanding the principles of enantioselective synthesis is crucial for the preparation of its individual enantiomers, which often exhibit different biological activities. General strategies for obtaining enantiomerically pure substituted α-amino acids fall into two main categories: asymmetric catalysis and chiral resolution.

Asymmetric Catalysis in α-Amino Acid Synthesis

Asymmetric catalysis aims to directly produce a single enantiomer of a chiral product. researchgate.net This is often achieved using a chiral catalyst that influences the stereochemical outcome of the reaction. Several approaches have been developed for the asymmetric synthesis of α-amino acids:

Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamide or imine precursor in the presence of a chiral metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. This method can provide high enantioselectivities.

Asymmetric Alkylation: Chiral phase-transfer catalysts can be used to direct the enantioselective alkylation of glycine Schiff bases. organic-chemistry.org

Catalytic Asymmetric Additions: The addition of nucleophiles to α-imino esters can be controlled by chiral catalysts to produce enantiomerically enriched amino acids. nih.gov For instance, nickel-catalyzed cross-couplings of racemic alkyl halides with organozinc reagents have been shown to be effective. nih.gov

Chiral Resolution Techniques for DL-Amino Acid Intermediates

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. This is often applied to a racemic intermediate in the synthesis. Common techniques include:

Chemical Resolution: This involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity. For example, an acylase can be used to selectively hydrolyze the N-acyl group from one enantiomer of a racemic N-acyl-amino acid mixture, leaving the other enantiomer acylated. The resulting free amino acid and the acylated amino acid can then be separated.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate enantiomers. sigmaaldrich.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. sigmaaldrich.com Trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry after derivatization with a chiral agent is another advanced separation technique. acs.org

Chemical Modifications and Derivatizations of this compound for Research Applications

The chemical versatility of this compound allows for targeted modifications at its carboxylic acid end and its aromatic side chain. These derivatizations are crucial in fields like medicinal chemistry and materials science for probing biological interactions and creating novel materials.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a primary site for chemical modification, enabling the formation of esters, amides, and other derivatives. These transformations are fundamental for applications such as peptide synthesis. sigmaaldrich.com

One of the most common modifications is the formation of an amide bond, which is the basis of peptide synthesis. This reaction involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine. Standard coupling reagents are often employed for this purpose. For instance, reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or Dicyclohexylcarbodiimide (DCC), often used in combination with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS), facilitate the efficient formation of amides by creating a more reactive intermediate. rsc.org

A typical reaction would involve coupling this compound with another amino acid or an amine-containing molecule. For example, the synthesis of dipeptides can be achieved by converting the carboxylic acid of a protected phenylalanine derivative into a more reactive form, such as an acid chloride using thionyl chloride (SOCl₂), which is then reacted with the amino group of a second amino acid. ajol.info This methodology allows for the stepwise construction of peptide chains.

Another functionalization strategy is esterification. The carboxylic acid can be converted to a methyl or ethyl ester, for example, which can serve as a protecting group or alter the molecule's solubility and electronic properties. ajol.info

Selective modification of the C-terminal carboxylic acid is critical, especially when other reactive functional groups are present in the molecule. nih.gov The choice of synthetic route and coupling agents is determined by the need to avoid side reactions and prevent racemization at the chiral center, although this compound is itself a racemic mixture. nih.gov

Side-Chain Modifications at the Phenyl Ring for SAR Probing

Structure-Activity Relationship (SAR) studies are essential for drug discovery and development. They involve systematically altering the structure of a lead compound to understand how specific chemical features influence its biological activity. For this compound, the phenyl ring is a key target for such modifications. While direct modification of the already-synthesized 4-chlorophenyl ring can be challenging, a common strategy is to synthesize a library of analogues, each with a different substituent on the phenyl ring, and then compare their activities.

This approach allows researchers to probe the effects of sterics, electronics, and hydrophobicity on the molecule's function. For instance, studies on related Fmoc-protected phenylalanine derivatives have shown that changing the halogen (e.g., fluorine, bromine) and its position (ortho, meta, para) on the phenyl side-chain can significantly influence the molecule's self-assembly properties. rsc.org This highlights how minimal atomic changes can tune molecular behavior.

In the context of SAR, a library of Z-DL-phenylalanine analogues could be synthesized to explore the optimal substitution pattern for a specific biological target. By replacing the 4-chloro substituent with other groups, researchers can systematically map the chemical space. Examples of such modifications from the synthesis of related phenylalanine derivatives include:

Other Halogens : Replacing the chloro group with fluoro (F), bromo (Br), or iodo (I) groups to study the effect of halogen size and electronegativity. rsc.org

Electron-Withdrawing Groups : Introducing groups like cyano (-CN) or trifluoromethyl (-CF₃) to alter the electronic properties of the aromatic ring. google.com

Electron-Donating Groups : Adding groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) can also provide valuable SAR data. google.com

Azido (B1232118) Groups : An azido group (-N₃) can be introduced, often from an iodo- or amino-phenylalanine precursor. The azide (B81097) is a versatile functional group used in bioorthogonal chemistry, such as click reactions, for labeling proteins. nih.gov

The table below illustrates a hypothetical set of analogues that could be synthesized for SAR probing, based on documented syntheses of similar phenylalanine derivatives.

Substituent at Para-PositionRationale for SAR ProbingExample Precursor
-FInvestigate effect of high electronegativity, small size.Z-DL-Phe(4-F)-OH
-BrStudy impact of larger halogen size.Z-DL-Phe(4-Br)-OH
-IExplore effects of largest stable halogen; useful handle for further reactions (e.g., cross-coupling).Z-DL-Phe(4-I)-OH
-CF₃Probe effect of a strong electron-withdrawing group. google.com(Z)-2-acetylamino-3-(4-trifluoromethylphenyl)acrylic acid google.com
-CNAnalyze impact of a linear, electron-withdrawing cyano group. google.com(Z)-2-acetylamino-3-(4-cyanophenyl)acrylic acid google.com
-N₃Introduce a bioorthogonal handle for chemical biology applications. nih.gov4-Azido-L-phenylalanine nih.gov

By synthesizing and testing these varied analogues, a detailed understanding of the structure-activity relationship can be established, guiding the design of more potent and selective molecules for research applications.

Methodologies for Incorporating this compound into Peptide Sequences

The integration of this compound into a growing peptide chain requires careful consideration of the chosen synthetic strategy, whether on a solid support or in solution. The presence of the benzyloxycarbonyl (Z) group for N-terminal protection dictates the compatible chemistries for peptide bond formation and subsequent deprotection steps.

However, Z-protected amino acids can be strategically employed. For instance, in a Boc-based strategy, where the temporary Nα-Boc group is removed with acid (like TFA), a Z-group on a side chain (e.g., on lysine) can serve as an orthogonal protecting group, remaining intact until final cleavage. peptide.com To incorporate this compound as a residue within the main chain, a modified or specialized SPPS protocol is necessary. This often involves segment condensation, where a dipeptide or larger fragment containing the Z-protected amino acid is synthesized in solution and then coupled to the resin-bound peptide. peptide.com

Key considerations include:

Coupling Reagents: High-efficiency coupling reagents are essential to ensure complete reaction. Uronium/aminium salts like HBTU, HATU, or COMU are frequently used, often with additives like HOBt or OxymaPure to minimize racemization, although the starting material is already a DL-mixture. csic.esresearchgate.net

Orthogonality: The Z-group's stability to the acidic conditions of Boc-deprotection and the basic conditions of Fmoc-deprotection makes it theoretically orthogonal. csic.es However, its removal by catalytic hydrogenation presents challenges for simultaneous synthesis on a solid support, which may require specialized equipment.

Monitoring: Reaction completion is monitored using standard tests like the Kaiser test to ensure the amino group has been fully coupled.

Solution-phase synthesis offers greater flexibility for incorporating unconventional building blocks like this compound. In this classical approach, protected amino acids are coupled sequentially in a suitable organic solvent. The Z-group is well-suited for this method.

The general workflow involves:

Activation: The carboxylic acid of this compound is activated to facilitate nucleophilic attack by the free amino group of the C-terminal-protected amino acid or peptide. Common activation methods include conversion to an activated ester or the use of carbodiimides (e.g., DCC, DIC) with additives like HOBt or OxymaPure to form the active species in situ. spbu.ru

Coupling: The activated species is then reacted with the N-terminally deprotected peptide fragment. The reaction is typically carried out in solvents like DMF or DCM.

Deprotection & Iteration: After coupling, the protecting group of the newly added amino acid is removed to allow for the next coupling cycle. spbu.ru

The table below summarizes common coupling reagents used in solution-phase synthesis and their characteristics.

Coupling Reagent ClassExamplesKey Features
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide)Widely used, cost-effective. Often used with additives (e.g., HOBt, Oxyma) to suppress racemization and improve efficiency.
Uronium/Aminium Salts HBTU, HATU, HCTU, TBTU, COMUHigh coupling efficiency, rapid reaction times. Pre-activation is generally not required. researchgate.net
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts in efficiency; useful for sterically hindered couplings.
Acid Halides Fmoc-amino acid chlorides/fluoridesHighly reactive, suitable for difficult couplings, but can be prone to racemization if not handled carefully. researchgate.net

Considerations in Solid-Phase Peptide Synthesis (SPPS)

Influence of the 4-Chloro-Phenylalanine Moiety on Peptide Conformation and Stability

The introduction of a chlorine atom at the para-position of the phenylalanine side chain has significant consequences for the resulting peptide's properties. The chlorine atom is an electron-withdrawing group, which alters the electronic nature of the aromatic ring. This modification introduces several key effects:

Enhanced Hydrophobicity: The chloro substituent increases the hydrophobicity of the phenylalanine side chain, which can promote stronger hydrophobic interactions within the peptide or with binding partners.

Steric Effects: The chlorine atom is larger than a hydrogen atom, introducing steric bulk that can restrict the rotational freedom (chi angles) of the phenyl ring, thus influencing the local and global peptide conformation.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a noncovalent interaction where the electropositive region (σ-hole) on the halogen interacts with a Lewis base (e.g., a carbonyl oxygen). This interaction can serve as a tool to direct peptide folding and assembly. researchgate.net

Increased Proteolytic Stability: The unnatural 4-chlorophenylalanine residue can confer resistance to enzymatic degradation by proteases, which are often highly specific to natural amino acid sequences. This enhanced stability is a significant advantage in the design of therapeutic peptides. jpt.com

Research has shown that halogenation of phenylalanine residues can promote the formation of fibrillar networks, with the stability of these assemblies sometimes correlating with the identity of the halogen. researchgate.net

Stereochemical Impact of the DL-Form on Peptide Secondary Structures

The use of a racemic (DL) mixture of 4-chlorophenylalanine introduces stereochemical diversity into the peptide sequence. In biological systems, proteins are constructed almost exclusively from L-amino acids. jpt.com The incorporation of a D-amino acid into a sequence of L-amino acids can have a profound, and often disruptive, effect on the formation of regular secondary structures like α-helices and β-sheets. frontiersin.org

α-Helix Disruption: A D-amino acid within an L-peptide sequence can act as a "helix breaker" by introducing a kink or destabilizing the helical structure. frontiersin.orgresearchgate.net This is because its side chain and backbone stereochemistry are incompatible with the right-handed twist of a typical α-helix.

β-Sheet Modulation: In β-sheets, alternating L- and D-amino acids can be accommodated more readily, sometimes leading to the formation of unique structures like β-hairpin turns or nanotubes. mdpi.com However, a single D-amino acid in an otherwise all-L β-strand can disrupt the hydrogen bonding pattern required for stable sheet formation. researchgate.net

Turn Induction: The steric clash caused by a D-amino acid can promote the formation of specific turn structures, such as β-turns, which are critical for peptide folding. The -VDPPT- sequence, for example, is used to promote β-hairpin formation in self-assembling peptides. mdpi.com

This disruptive potential is a powerful tool in peptide design. By strategically placing a D-amino acid, researchers can control peptide folding, prevent aggregation, or engineer specific three-dimensional structures. researchgate.net The effect is highly dependent on the position of the substitution and the steric hindrance of the side chain. researchgate.net

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are modified to have improved properties, such as better stability, bioavailability, or receptor affinity. ptfarm.pl The incorporation of this compound is a key strategy in peptidomimetic design.

The 4-chlorophenylalanine residue itself is a crucial component of several successful peptidomimetic drugs. For example, the synthetic decapeptides Cetrorelix and Abarelix, which are gonadotropin-releasing hormone (GnRH) antagonists, contain D-4-chlorophenylalanine in their sequences. ptfarm.pl The presence of this unnatural amino acid contributes to their high antagonistic activity and stability.

The synthesis of peptidomimetics often involves peptide cyclization, which can be achieved through backbone or side-chain modifications. researchgate.net The use of this compound provides a building block that already possesses features of a mimetic (unnatural stereochemistry and side chain). Further modifications, such as N-methylation or the introduction of other non-natural amino acids, can be combined to fine-tune the compound's properties. researchgate.net The goal is to create a molecule with a constrained conformation that presents the key interacting residues in the optimal orientation for binding to a biological target.

Exploitation in the Construction of Supramolecular Peptide Assemblies and Hydrogels

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through noncovalent interactions. Peptides are excellent building blocks for supramolecular assemblies due to their programmable nature, driven by hydrogen bonding, hydrophobic interactions, and electrostatic forces. mdpi.com The incorporation of this compound can be used to control these assembly processes.

Hydrogel Formation: Short, self-assembling peptides can form extensive fibrillar networks that entrap water, resulting in the formation of hydrogels. imdea.orgnih.gov These materials are of great interest for biomedical applications, such as drug delivery and tissue engineering. nih.gov The halogenated phenylalanine derivative can influence this process. For instance, halogenation of a pentapeptide motif was shown to promote hydrogelation, a property not observed in the unhalogenated parent peptide. researchgate.net

Control of Nanostructure Morphology: The stereochemistry and side-chain interactions of the constituent peptides dictate the morphology of the resulting nanostructures (e.g., nanofibers, nanotubes, nanoribbons). mdpi.com The presence of a D-amino acid can alter the chirality and curvature of the assembly. frontiersin.org The 4-chloro group can introduce specific interactions, such as halogen bonding, that guide the self-assembly into predictable and well-defined architectures. researchgate.net

The design of these systems often involves amphiphilic peptides, which have distinct hydrophobic and hydrophilic domains. The hydrophobic 4-chlorophenylalanine residue can be placed in the hydrophobic face of such a peptide to drive the self-assembly process in aqueous environments. researchgate.net

Fundamental Principles and Methodological Approaches in SAR Investigations

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. solubilityofthings.com The core tenet of SAR is that modifications to a molecule's structure can significantly alter its interactions with biological systems like proteins and enzymes, thereby affecting its therapeutic efficacy and potential side effects. oncodesign-services.comslideshare.net

The process of SAR analysis involves systematically altering parts of a lead compound and assessing the resulting changes in biological activity. nih.gov This allows researchers to identify the key structural features, known as the pharmacophore, that are essential for the desired biological effect. slideshare.net Methodological approaches in SAR can be broadly categorized as qualitative and quantitative. solubilityofthings.com

Qualitative SAR: This approach involves analyzing how specific structural changes, such as the addition or removal of functional groups, impact biological activity in a descriptive manner. solubilityofthings.com

Quantitative Structure-Activity Relationship (QSAR): QSAR employs statistical and computational models to establish a mathematical correlation between the chemical structure and biological activity. solubilityofthings.comtechnologynetworks.com These models can predict the activity of novel compounds, thereby guiding the design of more potent and selective molecules. oncodesign-services.com

Modern SAR studies integrate a variety of techniques, including high-throughput screening, computational chemistry, and molecular modeling, to accelerate the drug discovery process. solubilityofthings.comnih.gov These methods enable the rapid evaluation of large compound libraries and provide insights into the molecular interactions driving biological activity. oncodesign-services.comnih.gov

Analysis of the Influence of 4-Chloro Substitution on Biological Efficacy and Selectivity

The introduction of a chlorine atom at the 4-position of the phenyl ring in phenylalanine derivatives, as seen in this compound, can profoundly influence the compound's biological properties. Halogen substitutions, particularly chlorine, can alter a molecule's lipophilicity, electronic character, and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. ontosight.airesearchgate.net

The 4-chloro substitution on the phenyl ring generally increases the lipophilicity of the molecule. researchgate.net This enhanced hydrophobicity can influence how the compound partitions between aqueous and lipid environments in the body, potentially affecting its ability to cross cell membranes and the blood-brain barrier. diva-portal.org

From an electronic standpoint, the chlorine atom is an electron-withdrawing group. This property can alter the charge distribution within the molecule, influencing its binding affinity to target proteins. For instance, studies on various compounds have shown that a 4-chloro substitution can lead to significant inhibitory effects against certain enzymes. researchgate.net

Research on p-Chlorophenylalanine (pCPA), a related compound, demonstrates the significant biological impact of the 4-chloro substituent. pCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis. glpbio.com This inhibition leads to a depletion of serotonin. However, pCPA's lack of selectivity between TPH isoforms and its ability to cross the blood-brain barrier have led to undesirable central nervous system side effects. diva-portal.org This has spurred the development of derivatives that selectively target peripheral TPH to minimize such effects.

The inhibitory capacity of N-chloroacetyl derivatives of para-halogenated phenylalanines has been shown to increase with the size of the halogen, with the order of activity being iodo > bromo > chloro. nih.gov This suggests that both electronic and steric factors of the halogen at the para position play a crucial role in the biological activity of these phenylalanine derivatives.

Deconvolution of Stereoisomeric Effects (D- vs. L-Forms) in Biological Contexts

Chirality, or the "handedness" of a molecule, is a critical factor in biological systems. researchfloor.orgmdpi.com With the exception of glycine, amino acids are chiral and exist as L- and D-stereoisomers, which are non-superimposable mirror images of each other. biopharmaspec.comtandfonline.com Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning they interact differently with each enantiomer of a chiral compound. researchfloor.orgsolubilityofthings.comresearchgate.net This discrimination is fundamental to the specificity of biological processes. solubilityofthings.com

While L-amino acids are the predominant form found in mammalian proteins, D-amino acids also exist in nature and can have significant biological roles. biopharmaspec.comtandfonline.com The different spatial arrangements of atoms in D- and L-forms lead to distinct interactions with chiral biological targets like enzymes and receptors. researchfloor.orgsolubilityofthings.com Consequently, the two enantiomers of a chiral drug can have different pharmacological, metabolic, and toxicological profiles. mdpi.comresearchgate.net One enantiomer, the "eutomer," may be responsible for the therapeutic activity, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects. mdpi.com

The study of stereoisomeric effects is crucial in drug development. The U.S. Food and Drug Administration (FDA) has issued guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in the development process. researchgate.net

Impact on Enzyme Binding and Catalysis

Enzymes, as chiral protein catalysts, are highly specific in their interactions with substrates. wikipedia.orglibretexts.org The active site of an enzyme has a precisely defined three-dimensional structure that is complementary to the specific stereoisomer of its substrate, a concept often described by the "lock-and-key" model. solubilityofthings.comlibretexts.org This stereospecificity is a hallmark of enzyme catalysis. wikipedia.org

An enzyme may bind one enantiomer of a substrate with high affinity and catalyze its conversion to a product, while having little to no affinity for the other enantiomer. libretexts.orgwikipedia.orglibretexts.org This is because the incorrect enantiomer will not fit properly into the active site, hindering the formation of a stable enzyme-substrate complex necessary for efficient catalysis. solubilityofthings.com For example, the enzyme triose-phosphate isomerase specifically catalyzes the interconversion of (R)-glyceraldehyde phosphate (B84403) and does not interact with the (S)-enantiomer. libretexts.org

The differential binding of stereoisomers can also lead to one enantiomer acting as an inhibitor while the other is a substrate. solubilityofthings.com Furthermore, the stability of the enzyme-substrate complex is crucial; isomers that fit better into the active site form more stable complexes, leading to more efficient catalysis. solubilityofthings.com In some cases, enzymes can induce structural rearrangements in the substrate to better fit the transition state, a process known as induced fit, which is also stereospecific. wikipedia.org The development of biocatalysts with modified stereoselectivity through directed evolution is an active area of research, aiming to produce enantiomerically pure compounds for various applications. researchgate.net

Receptor Ligand Interactions and Chirality

Similar to enzymes, receptors are chiral protein structures that exhibit stereoselectivity in their interactions with ligands. researchfloor.orgmdpi.com The binding of a ligand to a receptor is a highly specific process, often likened to a "handshake," where the three-dimensional shape and chemical properties of the ligand must be complementary to the receptor's binding site. researchgate.net

The different spatial arrangement of functional groups in enantiomers leads to distinct binding affinities and efficacies at a given receptor. researchgate.net A classic model for chiral recognition, the "three-point attachment model," suggests that a minimum of three distinct interaction points between the chiral ligand and the chiral receptor are necessary for stereospecific binding. mdpi.comresearchgate.net

Studies on various receptor systems have consistently demonstrated the importance of chirality. For example, the stereoisomers of the β2-adrenergic receptor agonist fenoterol (B1672521) show different interactions with the receptor's binding site. researchgate.net Similarly, the stereochemistry of phenylalanine residues in cyclic peptides has been shown to dramatically influence their opioid receptor activity profiles. mdpi.com One stereoisomer might act as an agonist, activating the receptor, while its enantiomer could be an antagonist, blocking the receptor, or have no effect at all. mdpi.com This stereoselectivity arises from the specific interactions, such as hydrogen bonds and hydrophobic interactions, formed between the ligand and amino acid residues within the receptor's binding pocket. nih.govmolsoft.com

Role of the Benzyloxycarbonyl (Z) Group in Modulating Bioactivity and Target Recognition

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.comwikipedia.orgbachem.com Introduced by Leonidas Zervas, it protects amine groups as carbamates, preventing them from participating in unwanted reactions during the synthesis of complex molecules like peptides. total-synthesis.comwikipedia.org The Z group is stable under various conditions but can be removed when needed, typically through hydrogenolysis or treatment with strong acids. total-synthesis.combachem.com

For instance, the attachment of a Z group can enhance the self-assembly of peptide conjugates into fibrillar structures, driven by π-stacking interactions between the aromatic rings. nih.gov This modification of the molecule's physical properties can lead to novel biological activities. The Z group itself can be part of the pharmacophore, contributing to the binding affinity of the molecule to its target. The carbamate (B1207046) linkage and the aromatic ring can participate in hydrogen bonding and hydrophobic interactions within a binding site.

Furthermore, modifications to the phenyl ring of the Z group can modulate its electronic properties and, consequently, its stability and the bioactivity of the parent molecule. wiley-vch.de For example, introducing electron-withdrawing groups like nitro or chloro can increase the acid stability of the Z group. wiley-vch.deub.edu This ability to fine-tune the properties of the Z group makes it a versatile tool not only for synthesis but also for modulating the pharmacological profile of a compound. google.com

Mechanistic Investigations of Biological and Pharmacological Activities Mediated by Z Dl Phe 4 Cl Oh and Its Analogs

Enzyme Inhibition and Modulation Mechanisms

Inhibition of Tryptophan Hydroxylase and Serotonin (B10506) Biosynthesis Pathways

Z-DL-Phe(4-CL)-OH is a well-established inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. nih.govselleckchem.commedchemexpress.com Serotonin, a crucial neurotransmitter, is synthesized from the amino acid L-tryptophan in a two-step process. First, TPH hydroxylates L-tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP). uc.pthobertlab.org Subsequently, aromatic L-amino acid decarboxylase converts 5-HTP to serotonin. hobertlab.org

The inhibitory action of this compound on TPH is complex. In vitro, it behaves as a competitive inhibitor. caymanchem.com However, in vivo, it acts as an irreversible inhibitor, leading to a significant and prolonged depletion of serotonin levels in the brain. nih.govcaymanchem.com This irreversible inactivation of TPH is the primary mechanism by which this compound depletes brain serotonin. nih.govmdpi.com Studies in rats have shown that administration of this compound can reduce serotonin content by up to a factor of ten. mdpi.com This profound depletion has made this compound a valuable tool in research to understand the roles of the serotonergic system in various physiological and behavioral processes. caymanchem.commdpi.com

The inhibition of TPH by this compound also has downstream effects on the expression of other related proteins. For instance, it has been shown to inhibit the expression of Tph-1 and the serotonin transporter (SERT). selleckchem.com

Table 1: Mechanistic Details of Tryptophan Hydroxylase Inhibition by this compound

FeatureDescriptionReferences
Target Enzyme Tryptophan Hydroxylase (TPH) nih.govselleckchem.commedchemexpress.com
Mechanism (In Vitro) Competitive Inhibition caymanchem.com
Mechanism (In Vivo) Irreversible Inactivation nih.govcaymanchem.com
Biochemical Effect Depletion of brain serotonin nih.govmdpi.com
Downstream Effects Inhibition of Tph-1 and SERT expression selleckchem.com

Mechanistic Insights into Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) Inhibition

Acyl-CoA:cholesterol O-acyltransferase (ACAT) is an intracellular enzyme that plays a key role in cholesterol metabolism by catalyzing the esterification of cholesterol to form cholesteryl esters. biorxiv.org These esters are then stored in lipid droplets. There are two known isozymes, ACAT-1 and ACAT-2. nih.gov Various compounds, including heterocyclic amides and a series of N-phenyl-N'-aralkyl and N-phenyl-N'-(1-phenylcycloalkyl)ureas, have been investigated as ACAT inhibitors with the aim of reducing diet-induced hypercholesterolemia. acs.orgnih.gov

While direct studies on this compound as an ACAT inhibitor are not extensively detailed in the provided context, the investigation of other phenylalanine derivatives and related structures provides mechanistic insights. For example, beauveriolides I and III, which are cyclodepsipeptides, have been shown to inhibit ACAT activity in microsomes from mouse macrophages (ACAT-1) and mouse livers (ACAT-2). nih.gov The mechanism involves the blockage of postlysosomal cholesterol metabolism, leading to reduced cholesteryl ester synthesis. nih.gov Synthetic ACAT inhibitors have also been developed, with some showing greater sensitivity for ACAT-2 over ACAT-1. google.com The mechanism of action for some of these compounds is thought to be through intestinal ACAT inhibition. ingentaconnect.com

Table 2: Research Findings on ACAT Inhibition by Various Compounds

Compound ClassTarget Isozyme(s)IC50 ValuesKey FindingsReferences
Beauveriolides I & IIIACAT-1, ACAT-26.0 µM & 5.5 µM (macrophage), 1.5 µM (liver)Inhibit both ACAT-1 and ACAT-2 by blocking postlysosomal cholesterol metabolism. nih.gov
Heterocyclic AmidesRabbit Liver ACAT0.014–0.11 μMPotently inhibit rabbit liver ACAT and lower plasma cholesterol in rats. acs.org
N-phenyl-N'-(1-phenylcycloalkyl)ureasACATVariesIn vitro potency enhanced by bulky substituents and optimal spacing of aromatic rings. nih.gov

Interaction with Phenylalanine Hydroxylase (PAH) as a Pharmacological Chaperone Modulator

Phenylalanine hydroxylase (PAH) is the enzyme responsible for converting L-phenylalanine to L-tyrosine, a rate-limiting step in phenylalanine catabolism. nih.govsemanticscholar.org Deficiencies in PAH activity lead to phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine. semanticscholar.orgfrontiersin.org The regulation of PAH is complex, involving activation by its substrate phenylalanine and inhibition by its cofactor tetrahydrobiopterin (B1682763) (BH4). nih.gov

Pharmacological chaperones are small molecules that can stabilize the structure of mutant proteins, restoring their function. mdpi.com For PAH, compounds that act as pharmacological chaperones are of therapeutic interest for PKU. researchgate.netrsc.org BH4 itself can act as a pharmacological chaperone by stabilizing the PAH protein. mdpi.comresearchgate.net

Derivatives of 3-hydroxyquinolin-2(1H)-one have been investigated as potential pharmacological chaperones for hPAH. mdpi.comnih.gov Some of these compounds have been shown to stabilize hPAH activity. nih.gov One derivative, which includes an L-Phe motif, was found to increase hPAH activity. nih.gov The mechanism of these chaperones can involve binding to the catalytic iron at the active site or to the N-terminal regulatory domain at a site distinct from the allosteric L-Phe binding site. mdpi.comnih.gov This suggests that this compound, as a phenylalanine analog, could potentially interact with PAH, although specific studies on its chaperone activity are not detailed.

Mechanisms of Action against Proteinases (e.g., Fibrinogenolytic Enzymes)

Fibrinogenolytic enzymes are proteinases that degrade fibrinogen, a key protein in the blood coagulation cascade. nih.gov These enzymes, along with fibrinolytic enzymes that degrade fibrin, have potential as therapeutic agents for thrombotic diseases. nih.govredalyc.orgresearchgate.net They are found in various sources, including snake venoms and microorganisms. nih.govredalyc.org

The mechanisms of these proteinases can be categorized into two main classes: metalloproteinases and serine proteinases, which target different peptide bonds in fibrinogen. nih.gov For example, fibrolase from the southern copperhead snake is a metalloproteinase that specifically cleaves the Aα-chain of fibrinogen. qmul.ac.uk

N-Cbz-D-phenylalanine, an analog of this compound, has been utilized in the affinity chromatography purification of fibrinogenolytic enzymes from Aspergillus fumigatus. This suggests an interaction between phenylalanine derivatives and the active site of these proteinases. The inhibition of proteinases often involves the inhibitor mimicking the substrate and binding tightly to the active site. Peptidyl fluoromethyl ketones, for instance, are potent inhibitors of serine and cysteine proteases. researchgate.net Similarly, peptidyl aldehydes can inhibit the chymotrypsin-like activity of the proteasome. researchgate.net The cysteine proteinase inhibitor Z-Phe-Ala-CHN2 has been shown to have trypanocidal activity by inhibiting lysosomal proteolysis, leading to a depletion of essential nutrients for the parasite. nih.gov

Modulation of Proteasome Trypsin-Like Sites

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins in the cell. acs.org The 20S core particle of the proteasome contains multiple catalytic sites, including chymotrypsin-like, trypsin-like, and caspase-like activities, associated with the β5, β2, and β1 subunits, respectively. acs.orgmdpi.com The trypsin-like sites specifically cleave after basic amino acid residues.

Modulation of proteasome activity is a target for therapeutic intervention in various diseases. While many inhibitors target the chymotrypsin-like activity, compounds that modulate the trypsin-like activity are also being investigated. nih.gov Some compounds can exhibit complex effects, such as Ritonavir, which inhibits the chymotrypsin-like activity while enhancing the trypsin-like activity, suggesting multiple binding sites or allosteric modulation. mdpi.com Peptidomimetics have been developed that can stimulate the various proteolytic activities of the proteasome. acs.org Although direct evidence for this compound modulating proteasome trypsin-like sites is not provided, the general principle of small molecules and peptide derivatives altering proteasome function is well-established.

Antimicrobial Mechanisms of this compound Derivatives

Derivatives of amino acids, including phenylalanine, have shown promise as antimicrobial agents. mdpi.com The general mechanism of action for many cationic antimicrobial peptides and surfactants involves interaction with and disruption of the bacterial cell membrane. mdpi.comexplorationpub.com The amphipathic nature of these molecules, with both hydrophobic and hydrophilic regions, is crucial for their activity. acs.org The positive charge facilitates binding to the negatively charged components of bacterial cell walls, such as lipopolysaccharide in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. explorationpub.com

Phenylalanine and tryptophan-based surfactants have demonstrated good activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. mdpi.com The antimicrobial efficacy is often dependent on the length of the hydrophobic alkyl chain, with a "cutoff effect" observed where C12-C14 homologs tend to be the most effective. mdpi.com

In addition to membrane disruption, some phenylalanine derivatives can act as quorum sensing inhibitors. nih.gov Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factors and biofilm formation. By inhibiting quorum sensing, these compounds can reduce bacterial pathogenicity without directly killing the bacteria, which may reduce the development of resistance. nih.gov For example, certain phenylalanine derivatives bearing a hydroxamic acid moiety have been shown to be potent quorum sensing inhibitors, with their activity linked to the inhibition of the CviR receptor. nih.gov

Table 3: Antimicrobial Mechanisms of Phenylalanine Derivatives

MechanismDescriptionKey FindingsReferences
Membrane Disruption Electrostatic and hydrophobic interactions with the bacterial cell membrane lead to its perturbation.Cationic surfactants based on phenylalanine show broad-spectrum activity, particularly against Gram-positive bacteria. mdpi.com
Quorum Sensing Inhibition Inhibition of bacterial cell-to-cell communication systems, reducing the expression of virulence factors.Phenylalanine derivatives with a hydroxamic acid moiety inhibit the CviR receptor, leading to anti-biofilm activity. nih.gov
Enzyme Inhibition Targeting essential bacterial enzymes.Molecular docking studies suggest potential binding of phenylalanine surfactants to peptidoglycan glycosyltransferase. mdpi.com

Investigation of Bacterial and Fungal Growth Inhibition Pathways

Amino acids and their derivatives, including this compound, represent a promising class of antimicrobial agents. pensoft.net Their structural similarity to components of microbial biosynthetic pathways can lead to the inhibition of essential enzymes, thereby halting microbial growth. pensoft.net

The antimicrobial action of phenylalanine derivatives often involves disruption of the bacterial cell membrane. nih.gov The introduction of a halogen atom, such as chlorine, to the phenylalanine ring has been shown to enhance antimicrobial and antibiofilm activity. researchgate.netruc.dk Studies on peptides incorporating halogen-substituted phenylalanine have demonstrated that chlorinated and brominated analogs can exhibit a two- to eightfold increase in in-vitro activity compared to their non-halogenated counterparts. researchgate.netruc.dk This enhanced efficacy is linked to the increased hydrophobicity and altered electronic properties conferred by the halogen atom, which can improve interaction with and disruption of the microbial cell membrane. researchgate.net

The mechanism often involves targeting key bacterial enzymes. For instance, some phenylalanine analogs act as inhibitors of phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in bacterial protein synthesis. nih.gov Inhibiting this enzyme disrupts the production of proteins necessary for bacterial survival. Furthermore, halogenated amino acids can act as antagonists of their natural counterparts, interfering with metabolic pathways. scispace.com

In fungi, phenylalanine analogs have also demonstrated significant growth inhibition. pensoft.net The pathways targeted are often those essential for fungal survival but absent in humans, making them attractive targets for antifungal drug development. Studies on dipeptides containing phenylalanine derivatives have shown inhibitory effects against various pathogenic fungal strains, including Aspergillus and Penicillium species. pensoft.net The mechanism is believed to involve the inhibition of enzymes crucial for amino acid and protein biosynthesis in fungi. pensoft.net

Compound/AnalogTarget Organism(s)Observed Mechanistic Action
Halogenated Phenylalanine Analogs S. aureus, E. coli, P. aeruginosaEnhanced antimicrobial and antibiofilm activity; increased proteolytic stability. researchgate.netruc.dkfrontiersin.org
Phenyl-thiazolylurea-sulfonamides S. aureus, H. influenzaeInhibition of Phenylalanyl-tRNA synthetase (PheRS), disrupting protein synthesis. nih.gov
Dipeptides with Phenylalanine Derivatives Aspergillus sp., Penicillium sp.Inhibition of fungal growth, likely through enzyme inhibition in biosynthetic pathways. pensoft.net

Advanced Research Applications in Chemical Biology

Utilization as a Molecular Probe for Biochemical Pathways

The 4-chlorophenylalanine (pCPA) component of Z-DL-Phe(4-CL)-OH serves as an effective molecular probe for the interrogation of specific biochemical pathways. Its primary and most well-documented role is as an inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506). sigmaaldrich.compeptide.com By introducing the 4-chloro substituent onto the phenyl ring of phenylalanine, the molecule can act as an antagonist or inhibitor in metabolic processes involving natural amino acids.

Researchers utilize this inhibitory function to modulate and study serotonin-dependent physiological and behavioral outcomes. For instance, the administration of 4-Chloro-DL-phenylalanine has been used in research models to induce conditions of serotonin depletion, thereby creating experimental models for studying conditions like insomnia. sigmaaldrich.com This application allows for a detailed investigation into the roles of specific amino acids and neurotransmitter pathways in brain function. chemimpex.com

While the Z-protecting group must be removed for the compound to be biologically active as a TPH inhibitor in vivo, this compound can be used in synthetic schemes to introduce the pCPA probe into peptides or other complex molecules. thno.org This strategy allows for the targeted delivery or controlled release of the active probe within a specific biological context, enabling more nuanced studies of enzyme mechanisms and metabolic pathways. nih.gov

Table 1: Research Applications of 4-Chlorophenylalanine as a Molecular Probe

Application Area Mechanism of Action Research Model Reference
Neuroscience Tryptophan Hydroxylase (TPH) Inhibition Rat models of insomnia sigmaaldrich.com
Neurobiology Modulation of neurotransmitter pathways General neurobiological studies chemimpex.com
Serotonin Studies Depletion of serotonin Zebrafish sigmaaldrich.com
Metabolic Studies Tool for studying amino acid substitution effects on enzyme activity Various biochemical assays chemimpex.com

Development of this compound as a Building Block for Complex Bioactive Scaffolds

In synthetic organic and medicinal chemistry, this compound is a valuable building block for constructing more complex molecules, particularly peptides and peptidomimetics. thieme-connect.com The benzyloxycarbonyl (Z) group is a well-established protecting group for the amine functionality of amino acids. This protection prevents unwanted side reactions during peptide synthesis, allowing for the controlled and sequential addition of amino acids to form a peptide chain with a specific sequence.

The incorporation of the unnatural amino acid 4-chlorophenylalanine into a peptide sequence can confer unique properties to the resulting molecule. The chlorine atom can alter the peptide's conformation, stability, and binding affinity for its biological target. These structural modifications are a key strategy in drug design, enabling researchers to create compounds that target specific receptors with enhanced efficacy. chemimpex.com

Various protecting groups are used for this purpose, with this compound being one of several options available to chemists. The choice of protecting group (e.g., Boc, Fmoc, or Z) depends on the specific synthetic strategy employed, such as solid-phase or solution-phase peptide synthesis. iris-biotech.de The ultimate goal is to assemble bioactive scaffolds—core molecular structures that can be further diversified to create libraries of potential therapeutic agents. nih.gov These scaffolds, built from unique amino acid derivatives like this compound, are foundational to the discovery of new drugs and therapeutic proteins.

Table 2: Common Protected Phenylalanine Building Blocks in Peptide Synthesis

Compound Name Protecting Group Application Reference
This compound Benzyloxycarbonyl (Z) General peptide synthesis thieme-connect.com
Boc-D-Phe(4-Cl)-OH tert-Butoxycarbonyl (Boc) Boc solid-phase peptide synthesis (SPPS)
Fmoc-L-Phe(4-Cl)-OH Fluorenylmethyloxycarbonyl (Fmoc) Fmoc solid-phase peptide synthesis (SPPS) researchgate.net
Z-Trp-Phe-OMe Benzyloxycarbonyl (Z) Dipeptide building block for synthesis thieme-connect.com

Applications in Affinity Chromatography and Protein Isolation

Affinity chromatography is a powerful technique for purifying proteins from complex mixtures based on highly specific binding interactions. thermofisher.com The method involves a stationary phase (a resin or matrix) that has been chemically modified to include a ligand—a molecule that specifically binds to the protein of interest. thermofisher.comresearchgate.net

This compound can be utilized as a precursor for creating custom affinity resins. In this application, the 4-chlorophenylalanine moiety acts as the specific ligand. The compound would first be chemically coupled to a solid support, such as beaded agarose (B213101) or sepharose. The resulting resin would feature the 4-chlorophenylalanine structure on its surface, ready to interact with proteins.

This functionalized resin could then be used to isolate and purify proteins that exhibit a specific affinity for the 4-chlorophenylalanine structure. Such proteins might include enzymes for which 4-chlorophenylalanine is a substrate or inhibitor (like TPH), or specific receptors and transport proteins. chemimpex.com When a cell lysate or other biological sample is passed over the chromatography column, the target protein binds to the immobilized ligand, while other components wash through. thermofisher.com The purified protein can then be released from the resin by changing the buffer conditions, such as pH or ionic strength, to disrupt the binding interaction. thermofisher.com This approach allows for the highly selective, one-step purification of target proteins for further study. nih.gov

Exploitation in Nuclear Magnetic Resonance (NMR) Protein Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for studying the structure, dynamics, and interactions of proteins at atomic resolution. The introduction of unnatural amino acids containing specific isotopes or atoms with useful NMR properties can provide unique insights. scholaris.ca While fluorine-19 (¹⁹F) is a commonly used NMR probe due to its high sensitivity and the absence of natural fluorine in most biological systems, the principle extends to other halogenated amino acids. scholaris.cabeilstein-journals.org

Incorporating 4-chlorophenylalanine, derived from this compound after deprotection, into a protein introduces a specific probe at a known location. Although chlorine itself does not have isotopes with favorable NMR properties like ¹⁹F, the presence of the large, electronegative chlorine atom on the phenyl ring creates a distinct electronic perturbation in its local environment. This perturbation can be observed through changes in the chemical shifts of nearby ¹H and ¹³C nuclei in the protein's NMR spectrum.

This strategy allows researchers to:

Monitor Conformational Changes: Changes in the protein's structure near the 4-chlorophenylalanine residue will alter the NMR signals of nearby atoms, providing a way to track structural dynamics.

Study Protein-Ligand Interactions: When a ligand binds to the protein, it can cause shifts in the NMR signals of the probe, allowing for the mapping of binding sites and the characterization of binding events. beilstein-journals.org

Aid in Resonance Assignment: The unique signals associated with the region around the unnatural amino acid can help in the complex process of assigning all the NMR signals in a large protein.

By synthesizing proteins with 4-chlorophenylalanine at specific sites, scientists can gain valuable information that might be difficult to obtain using standard NMR techniques on unmodified proteins. researchgate.net

Table 3: Relevant Nuclei for Protein NMR Studies

Nucleus Spin (I) Natural Abundance (%) Usefulness as a Probe
¹H 1/2 99.98 Primary nucleus for most NMR; provides high resolution and sensitivity.
¹³C 1/2 1.1 Requires isotopic enrichment; provides information on protein backbone and side chains. researchgate.net
¹⁵N 1/2 0.37 Requires isotopic enrichment; used in HSQC experiments to map protein backbone amides.
¹⁹F 1/2 100 Highly sensitive probe; used with fluorinated amino acids to study protein structure and dynamics. scholaris.cabeilstein-journals.org

Analytical Methodologies for Research Scale Characterization of Z Dl Phe 4 Cl Oh and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the detailed structural analysis of Z-DL-Phe(4-CL)-OH.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. biocrick.com Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition. For instance, the mass spectrum of 4-chloro-L-phenylalanine shows a precursor ion [M+H]+ at m/z 200.0473 and [M-H]- at m/z 198.0327. nih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide structural information by analyzing the resulting fragment ions. nih.gov In the analysis of amino acids, derivatization is often employed to increase volatility for gas chromatography-mass spectrometry (GC-MS). wvu.edu

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the carbamate (B1207046), the C=O stretching vibrations of both the carbamate and the carboxylic acid, and the C-Cl stretching of the chlorophenyl group. For example, in a related compound, Z-(DL)-(p-CH3O-Phe)-morpholin-4-ylamide, characteristic IR peaks were observed at 1720 cm-1 and 1641 cm-1. google.com

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are essential for assessing the purity and, crucially for a racemic compound, for separating and quantifying the individual enantiomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid) can effectively separate the main compound from any impurities. The purity is determined by the relative area of the main peak.

Chiral HPLC is the gold standard for determining the enantiomeric excess of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netoup.com Various types of CSPs are available, including those based on polysaccharides (e.g., Chiral-pak AD-H), proteins (like bovine serum albumin), and macrocyclic antibiotics (such as teicoplanin). researchgate.netavantipublishers.com The choice of CSP and mobile phase is critical for achieving good resolution between the enantiomers. researchgate.net For N-blocked amino acids, such as this compound, specific chiral columns like CHIROBIOTIC R have shown effectiveness. A patent describes a method for the resolution of DL-p-chlorophenylalanine using L-dibenzoyl tartaric acid as a resolving agent, which could be analyzed by chiral HPLC. google.com

Gas Chromatography (GC) can also be used for the analysis of amino acids, but it requires prior derivatization to make the analytes volatile. researchgate.net Common derivatization methods include silylation (e.g., with MTBSTFA) or esterification followed by acylation. wvu.eduresearchgate.net For enantiomeric analysis, a chiral capillary column is used. tandfonline.com For instance, a Chirasil-L-Val column has been used for the amino acid analysis of dipeptides containing p-methoxyphenylalanine. google.com While powerful, the need for derivatization can sometimes introduce complexity and potential for side reactions.

Below is an interactive table summarizing typical chromatographic conditions for the analysis of related compounds.

Analytical TechniqueStationary PhaseMobile Phase/Carrier GasDetectionAnalyte TypeReference
Chiral HPLCChiral-pak AD-HNot SpecifiedLiquid Chromatography SystemD- and L-PHE avantipublishers.com
Chiral HPLCTeicoplanin CSPMethanol-basedUVDerivatized amino acids researchgate.net
Chiral GCChirasil-L-ValNot SpecifiedNot SpecifiedAmino acid derivatives google.com
GC-MSSLB™-5ms capillary columnHeliumMass SpectrometryTBDMS-derivatized amino acids researchgate.net
2D LC/QTOFMSNP/RP columnsNot SpecifiedQTOF Mass SpectrometryLipids/Metabolites biocrick.comnih.gov

Crystallographic Analysis for Solid-State Structural Confirmation

X-ray Crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute configuration if a single enantiomer is crystallized. mdpi.commdpi.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles. mdpi.com

For derivatives like dipeptides containing phenylalanine, X-ray crystallography has been used to study their conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for their self-assembly and biological activity. acs.orgnih.govrsc.org For example, the crystal structure of a complex between γ-chymotrypsin and a dipeptide inhibitor containing L-phenylalanine revealed the specific interactions within the enzyme's active site. nih.gov While no specific crystal structure for this compound is readily available in the searched literature, the methodology remains the definitive way to confirm its solid-state architecture.

Computational Chemistry Approaches for Conformation and Interaction Prediction

Computational chemistry offers powerful tools to complement experimental data by predicting molecular properties, conformations, and interactions. acs.orgrsc.org

Quantum Chemical Methods , such as Density Functional Theory (DFT), can be used to calculate the optimized geometry of this compound, its vibrational frequencies (to compare with IR spectra), and NMR chemical shifts. rsc.orgresearchgate.net These calculations provide insights into the electronic structure and the relative stability of different conformers. Studies on halogenated phenylalanine derivatives have used DFT to investigate the nature and strength of π-π stacking interactions, showing that heavier halides like chlorine can lead to stronger interactions compared to fluorine. rsc.org

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and its derivatives in solution or interacting with other molecules. This is particularly useful for understanding the dynamic behavior that is not captured by static crystal structures. For instance, MD simulations have been used to investigate the enantioseparation of amino acid derivatives in gas chromatography by studying their binding energies with a chiral stationary phase. tandfonline.com Computational models have also been used to predict how halogenation at the para-position of phenylalanine can shift the cis/trans equilibrium in peptide derivatives, a prediction later confirmed by experimental NMR data. nih.govacs.org

These computational approaches are valuable for rationalizing experimental findings and for guiding the design of new derivatives with specific desired properties.

Future Research Directions and Emerging Opportunities

Rational Design of Stereoselective Analogs with Tuned Biological Specificity

The biological activity of chlorinated phenylalanine derivatives is highly dependent on their stereochemistry, with D- and L-enantiomers often exhibiting distinct effects. cymitquimica.comcymitquimica.com The rational design of stereoselective analogs of Z-DL-Phe(4-CL)-OH is a critical research direction aimed at producing compounds with enhanced potency and specificity. This approach moves beyond traditional synthesis and resolution of racemic mixtures, which can be inefficient, towards direct, stereospecific synthesis. fiu.edu

A key strategy involves the use of protein engineering and computational analysis to modify enzymes for targeted synthesis. nih.gov For instance, phenylalanine ammonia (B1221849) lyases (PALs) can be engineered for the asymmetric amination of cinnamic acid analogs to produce specific enantiomers of β-branched phenylalanine derivatives. nih.gov This rational design approach allows for the creation of variants that can accept specific substrates and yield products with high diastereoselectivity and enantioselectivity. nih.gov

The alteration of peptide backbones by incorporating such precisely designed unnatural amino acids is a common strategy to study structure-activity relationships (SAR). nih.gov By replacing native amino acids with stereospecific analogs of 4-chlorophenylalanine, researchers can fine-tune the conformational properties of peptides, leading to improved receptor binding, selectivity, and stability against proteases. researchgate.netnih.gov Examples include the development of endomorphin-2 analogues where replacing the native phenylalanine with p-Cl-phenylalanine has been explored to modulate opioid receptor activity. nih.gov

Table 1: Approaches in Rational Design of Stereoselective Analogs

Approach Description Goal Reference
Enzyme Engineering Modifying enzymes like Phenylalanine Ammonia Lyases (PALs) through computational analysis and rational design to accept novel substrates. Direct asymmetric synthesis of specific stereoisomers (D- or L- forms) of phenylalanine analogs. nih.govnih.gov
Stereospecific Synthesis Developing chemical synthesis routes that start from optically active materials to avoid resolution steps and directly produce pure enantiomers. Efficient production of enantiomerically pure p-chlorophenylalanine and its derivatives. fiu.edu
Peptide Incorporation Systematically replacing native amino acids in bioactive peptides with designed stereoisomers of 4-chlorophenylalanine. To investigate structure-activity relationships and develop peptides with improved potency, selectivity, and stability. researchgate.netnih.gov

| Chiral Pool Synthesis | Utilizing abundant chiral molecules as starting materials for the synthesis of complex chiral UAAs. | To enhance the efficiency and production of unnatural chiral α-amino acids while maintaining stereochemical integrity. | rsc.orgqyaobio.com |

Exploration of Novel Target Interactions and Therapeutic Potentials

While 4-chloro-DL-phenylalanine is well-known as an irreversible inhibitor of tryptophan hydroxylase, leading to serotonin (B10506) depletion, its therapeutic potential and that of its analogs are not limited to this pathway. cymitquimica.comnih.govselleckchem.com Future research will focus on identifying and validating novel molecular targets to unlock new therapeutic applications. The structural modifications inherent in this compound and its derivatives can alter their binding profiles, allowing them to interact with a range of biological molecules. cymitquimica.com

Emerging research on phenylalanine derivatives points towards several promising therapeutic areas. For example, novel alaninamide derivatives are being investigated for their potential as antiseizure and antinociceptive therapies, with lead compounds showing efficacy in models of epilepsy and neuropathic pain. acs.org The mechanism for these effects may involve novel targets such as voltage-gated sodium channels. acs.org Furthermore, modifications like chlorination on phenylalanine have been shown to enhance therapeutic efficacy against certain cancer cells, suggesting that derivatives of this compound could be explored as potential anti-cancer agents.

Identifying the direct molecular targets of these compounds is crucial. Modern methodologies in chemical biology, such as the use of click chemistry to create tagged derivatives for affinity purification or label-free target identification techniques, can be employed. acs.orgthno.org These approaches allow for the unbiased discovery of protein binding partners in complex biological systems, moving beyond hypothesis-driven research. thno.org For instance, a derivative of this compound could be synthesized with a bioorthogonal handle, allowing it to be used as a probe to pull down its interacting proteins from cell lysates for identification by mass spectrometry. acs.org

Table 2: Potential Therapeutic Areas and Targets for this compound Analogs

Therapeutic Area Potential Target/Mechanism Rationale/Supporting Evidence Reference
Neurology (Epilepsy, Neuropathic Pain) Voltage-gated sodium channels Structurally related alaninamide derivatives show potent antiseizure and antinociceptive activity via ion channel modulation. acs.org
Oncology Undisclosed targets in cancer cells Modifications like chlorination on phenylalanine derivatives have been shown to inhibit pancreatic cancer cell growth.
Inflammation VCAM/VLA-4 N-acylphenylalanine analogs have been identified as antagonists of the VCAM/VLA-4 interaction, a key step in inflammatory cell recruitment. iris-biotech.de

| Bacterial Infections | Efflux pumps | Dipeptide derivatives of phenylalanine have been identified as potent efflux pump inhibitors, which can restore antibiotic efficacy. | nih.gov |

Integration with Advanced High-Throughput Screening Methodologies

To efficiently explore the vast chemical space of this compound analogs, integration with advanced high-throughput screening (HTS) is essential. HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. acs.org This is particularly valuable for discovering novel therapeutic leads and for identifying probes to study biological pathways.

A key enabling strategy is the development of parallel synthesis protocols to rapidly generate libraries of unnatural amino acids and their corresponding peptides. chemrxiv.org For instance, systems like the IKA "E-hive" module can run numerous reactions in parallel, allowing for the rapid screening of different starting materials and reaction conditions to build a diverse library of this compound derivatives. chemrxiv.org

Once libraries are synthesized, they can be subjected to a variety of HTS assays. These can range from target-based screens, such as assays measuring the inhibition of a specific enzyme, to cell-based phenotypic screens that measure a desired cellular response. northwestern.edu For example, a library of analogs could be screened for the ability to inhibit adenylyl cyclase toxins from pathogenic bacteria or for antipsychotic-like activity in cellular models. northwestern.eduresearchgate.net Furthermore, biophysical techniques like differential scanning fluorimetry (DSF) can be adapted for HTS to identify compounds that bind to and stabilize a target protein, providing a direct measure of interaction. thno.org The development of simple, solid-phase screening methods has also been crucial for rapidly identifying improved biocatalysts for the synthesis of these unnatural amino acids. researchgate.net

Table 3: High-Throughput Methodologies for UAA Analog Research

Methodology Application Purpose Reference
Parallel Synthesis Library Generation Rapidly synthesize a diverse set of this compound analogs for screening. chemrxiv.org
Target-Based HTS Lead Discovery Screen compound libraries for activity against a specific protein target (e.g., enzyme inhibition assay). northwestern.edu
Phenotypic HTS Lead Discovery Screen compounds for a desired effect in a cellular or organismal model without a preconceived target. nih.gov
Differential Scanning Fluorimetry (DSF) Hit Validation Rapidly screen for direct binding of compounds to a target protein by measuring changes in thermal stability. thno.org

| Solid-Phase Enzyme Screening | Catalyst Development | Quickly identify engineered enzymes with improved activity for synthesizing specific unnatural amino acids. | researchgate.net |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound and its Analogs

The pharmaceutical industry is increasingly focusing on sustainability, making the development of green chemistry approaches for the synthesis of this compound and its analogs a significant opportunity. utoronto.carsc.org Traditional peptide and unnatural amino acid synthesis often relies on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) and may involve toxic reagents and multiple protection/deprotection steps, generating substantial chemical waste. qyaobio.comrsc.org

A major thrust in green synthesis is the replacement of conventional solvents with more environmentally benign alternatives. rsc.org Research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate (PC) can be effective substitutes for hazardous solvents in both solution- and solid-phase peptide synthesis, often with comparable or even improved yields. rsc.orgacs.org The use of water as a solvent for multicomponent reactions, such as Knoevenagel condensation, is another highly attractive green approach. researchgate.net

Biocatalysis represents a powerful green alternative to traditional chemical synthesis. rsc.org The use of enzymes, such as phenylalanine ammonia lyases (PALs), offers high selectivity under mild reaction conditions. frontiersin.org Developing these biocatalytic processes for continuous flow systems using immobilized enzymes can greatly enhance productivity and sustainability by allowing for catalyst recycling and reducing downstream processing. frontiersin.org These enzymatic methods, combined with the development of modular and cost-effective chemical routes using recyclable reagents, are paving the way for the low-cost, environmentally friendly production of a wide diversity of unnatural amino acids. utoronto.ca

| Multicomponent Reactions | Designing one-pot reactions where multiple starting materials react to form a complex product, often in a green solvent like water. | Improved atom economy, reduced number of synthetic steps, and less waste generation. | researchgate.net |

Q & A

Q. Why do some studies report this compound as stable in acidic conditions, while others observe degradation?

  • Methodological Answer : Discrepancies arise from varying acid strengths and protection strategies. For instance, HCl (1M) may cleave the Z-group, while acetic acid (pH 3) preserves integrity. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to map degradation pathways. Compare findings against analogous compounds like Boc-DL-Phg(4-Cl)-OH, which show similar sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.